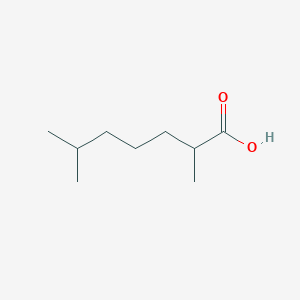

2,6-Dimethylheptanoic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

DL-2,6-Dimethylheptansäure kann durch verschiedene Synthesewege hergestellt werden. Eine gängige Methode beinhaltet die Alkylierung von Heptansäure mit Methyliodid in Gegenwart einer starken Base wie Natriumhydrid . Die Reaktion findet typischerweise unter Rückflussbedingungen statt, und das Produkt wird durch Destillation oder Umkristallisation gereinigt.

Industrielle Produktionsmethoden

In industriellen Umgebungen wird DL-2,6-Dimethylheptansäure unter Verwendung ähnlicher Synthesewege, jedoch in größerem Maßstab, hergestellt. Das Verfahren beinhaltet die Verwendung von Durchflussreaktoren, um eine konstante Produktqualität und Ausbeute zu gewährleisten . Die Reaktionsbedingungen werden optimiert, um die Effizienz zu maximieren und den Abfall zu minimieren.

Analyse Chemischer Reaktionen

Reaktionstypen

DL-2,6-Dimethylheptansäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen die Carboxylgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Thionylchlorid zur Umwandlung der Carboxylgruppe in ein Säurechlorid.

Hauptprodukte, die gebildet werden

Oxidation: Ketone oder Aldehyde.

Reduktion: Alkohole.

Substitution: Säurechloride.

Wissenschaftliche Forschungsanwendungen

DL-2,6-Dimethylheptansäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

DL-2,6-Dimethylheptansäure übt ihre Wirkung aus, indem sie bestimmte Enzyme und Stoffwechselwege hemmt. Beispielsweise hemmt sie das Wachstum von Vibrio fischeri, indem sie in die bakterielle Zellmembran und Stoffwechselprozesse eingreift . Die Verbindung wirkt als Substrat für Acyl-CoA-Dehydrogenase, die eine entscheidende Rolle im Fettstoffwechsel spielt .

Wirkmechanismus

DL-2,6-dimethyl Heptanoic Acid exerts its effects by inhibiting specific enzymes and metabolic pathways. For example, it inhibits the growth of Vibrio fischeri by interfering with the bacterial cell membrane and metabolic processes . The compound acts as a substrate for acyl-CoA dehydrogenase, which plays a crucial role in fatty acid metabolism .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2,6-Dimethylheptansäure: Ähnlich in der Struktur, kann aber unterschiedliche funktionelle Eigenschaften haben.

Heptansäure: Fehlen die Methylgruppen an den Positionen 2 und 6, was zu einem anderen chemischen Verhalten führt.

Octansäure: Hat eine längere Kohlenstoffkette und eine andere Reaktivität.

Einzigartigkeit

DL-2,6-Dimethylheptansäure ist aufgrund ihrer verzweigten Struktur einzigartig, die ihr besondere chemische und biologische Eigenschaften verleiht. Ihre Fähigkeit, das Wachstum bestimmter Bakterien zu hemmen und als Substrat für enzymatische Reaktionen zu dienen, macht sie in verschiedenen Forschungs- und industriellen Anwendungen wertvoll .

Eigenschaften

IUPAC Name |

2,6-dimethylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-7(2)5-4-6-8(3)9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAPKSVKYITQHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70975574 | |

| Record name | 2,6-Dimethylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60148-94-9 | |

| Record name | 2,6-Dimethylheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060148949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

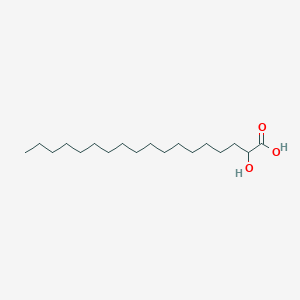

Feasible Synthetic Routes

Q1: How does 2,6-Dimethylheptanoic acid emerge in the context of fatty acid oxidation disorders?

A: this compound (dMC7) is a medium branched-chain fatty acid (MCFA) that has shown potential as an anaplerotic therapy for fatty acid oxidation disorders. [] These disorders disrupt the body's ability to break down fatty acids for energy, leading to serious health problems.

Q2: How does dMC7 differ in its effects from the clinically used triheptanoin (C7)?

A: Research suggests that dMC7, along with other MCFAs like 6-amino-2,4-dimethylheptanoic acid (AdMC7) and 4,8-dimethylnonanoic acid (dMC9), can more effectively improve the profile of tricarboxylic acid cycle (TCA) intermediates compared to C7 in cells with deficient fatty acid β-oxidation. [] This improved TCA cycle profile suggests a more efficient energy production pathway.

Q3: What specific metabolic improvements have been observed with dMC7 treatment in deficient cell lines?

A: In a study using fibroblasts from patients with various fatty acid oxidation disorders, dMC7 treatment led to increased levels of several key TCA cycle intermediates. Notably, succinate levels were higher in cells deficient in carnitine palmitoyltransferase II (CPT II) and very long-chain acyl-CoA dehydrogenase (VLCAD). Additionally, malate and glutamate levels were consistently higher in VLCAD, LCHAD, TFP, and CPT II deficient cells treated with dMC7 compared to C7. []

Q4: Besides its potential therapeutic applications, how else has dMC7 been studied?

A: this compound has also been identified as a metabolite in the bacterial degradation of pristane, a branched-chain alkane found in crude oil. [] This highlights the compound's role in biological systems beyond human metabolism.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B164391.png)